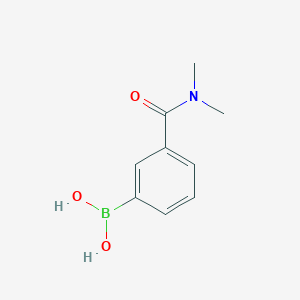
(3-(二甲基氨基羰基)苯基)硼酸
描述
“(3-(Dimethylcarbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H12BNO3 . It has a molecular weight of 193.01 g/mol . The IUPAC name for this compound is [3-(dimethylcarbamoyl)phenyl]boronic acid .
Synthesis Analysis
The synthesis of boronic acids, including “(3-(Dimethylcarbamoyl)phenyl)boronic acid”, is a topic of ongoing research . Traditional boronic acid synthesis can be time-consuming and synthetically demanding, which has led to the development of new methods for creating large libraries of boronic acid derivatives .Molecular Structure Analysis
The molecular structure of “(3-(Dimethylcarbamoyl)phenyl)boronic acid” can be represented by the InChI string: InChI=1S/C9H12BNO3/c1-11(2)9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,1-2H3 . The Canonical SMILES representation is: B(C1=CC(=CC=C1)C(=O)N©C)(O)O .Chemical Reactions Analysis
Boronic acids, including “(3-(Dimethylcarbamoyl)phenyl)boronic acid”, are known for their ability to form stable transition complexes with sugars and amino acids . This unique property has been utilized in various chemical reactions and has led to the development of new drugs and therapeutic strategies .Physical And Chemical Properties Analysis
“(3-(Dimethylcarbamoyl)phenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 193.01 g/mol . The compound is stable under normal conditions but should be kept in a dark place and sealed in a dry environment .科学研究应用
Sensing Applications
Boronic acids, including (3-(Dimethylcarbamoyl)phenyl)boronic acid, are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This includes the interaction of boronic acids with proteins, their manipulation, and cell labelling .
Protein Manipulation and Modification
Boronic acids have shown significant growth in the area of protein manipulation and modification . They have been used for electrophoresis of glycated molecules .
Separation Technologies
Boronic acids are also employed in separation technologies . They have been used as building materials for microparticles for analytical methods .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . They have been used in polymers for the controlled release of insulin .
Chemical Biology
Boronic acids have been used as biochemical tools for various purposes, including the interference in signalling pathways, enzyme inhibition, and cell delivery systems .
Synthetic Receptors
Boronic acids have been used in the synthesis of small chemical receptors . Their targets include biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine .
Preparation of Selective Glucocorticoid Receptor Agonists
(3-(Dimethylcarbamoyl)phenyl)boronic acid has been used as a reactant for the preparation of selective glucocorticoid receptor agonists .
作用机制
The mechanism of action of boronic acids is complex and depends on the specific application. For example, in medicinal chemistry, boronic acids have been used as anticancer, antibacterial, and antiviral agents . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the existing activities .
安全和危害
未来方向
The unique properties of boronic acids, including “(3-(Dimethylcarbamoyl)phenyl)boronic acid”, have led to their increasing use in medicinal chemistry . Future research directions include the development of new synthetic methods for boronic acids, the design of boronic acid-based synthetic ligands for drug delivery, and the exploration of new biological applications for boronic acids .
属性
IUPAC Name |
[3-(dimethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c1-11(2)9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXXIDMHTQDSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378430 | |
| Record name | [3-(Dimethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Dimethylcarbamoyl)phenyl)boronic acid | |
CAS RN |
373384-14-6 | |
| Record name | [3-(Dimethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Dimethylcarbamoyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



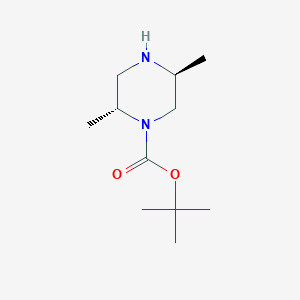

![ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B151285.png)
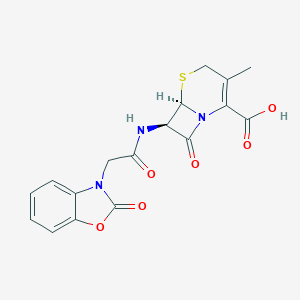

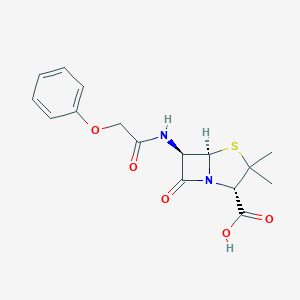


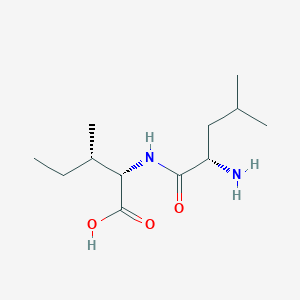
![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)

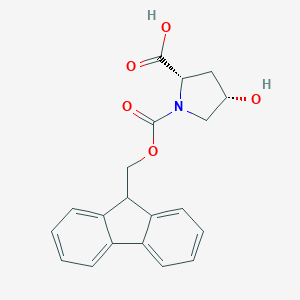
![2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B151310.png)
